molecular formula C8H9FO3 B12084483 4-Fluoro-2-(methoxymethoxy)phenol

4-Fluoro-2-(methoxymethoxy)phenol

Cat. No.: B12084483
M. Wt: 172.15 g/mol
InChI Key: FYLVGBXXSOWHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(methoxymethoxy)phenol is an organic compound with the molecular formula C8H9FO3 It is a fluorinated phenol derivative, characterized by the presence of both a fluoro and a methoxymethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methoxymethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-methoxy-4-nitrobenzaldehyde, with fluoride ions. This is followed by Baeyer-Villiger oxidation to convert the aldehyde group to a phenol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methoxymethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the fluoro group or convert the methoxymethoxy group to a simpler ether.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can replace the fluoro group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Simpler ethers or de-fluorinated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(methoxymethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methoxymethoxy)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluoro group can influence the compound’s reactivity and binding affinity due to its electronegativity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(methoxymethoxy)phenol is unique due to the presence of both a fluoro and a methoxymethoxy group, which confer distinct chemical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9FO3

Molecular Weight

172.15 g/mol

IUPAC Name

4-fluoro-2-(methoxymethoxy)phenol

InChI

InChI=1S/C8H9FO3/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4,10H,5H2,1H3

InChI Key

FYLVGBXXSOWHTG-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.